molecular formula C16H18ClN3 B2681833 N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine CAS No. 2415541-76-1

N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine

Cat. No. B2681833
CAS RN: 2415541-76-1
M. Wt: 287.79
InChI Key: AZRBPMOQSIICFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In

Mechanism of Action

N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine inhibits the activity of mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. mTOR kinase is activated by various growth factors and nutrients, and it phosphorylates downstream targets such as S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are involved in protein synthesis and cell cycle progression. By blocking the activity of mTOR kinase, N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine inhibits the phosphorylation of these downstream targets and thus suppresses cell growth and proliferation.
Biochemical and Physiological Effects
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been shown to induce cell cycle arrest and apoptosis in various tumor cell lines, including breast, prostate, and lung cancer cells. In diabetes research, N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. In neurodegenerative disorder research, N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been shown to protect neurons from oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for mTOR kinase, which makes it a valuable tool for studying the mTOR signaling pathway. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders and cardiovascular diseases. Another direction is to develop novel formulations and delivery systems to improve its solubility and bioavailability. Another direction is to identify biomarkers and patient populations that are most likely to benefit from N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine treatment. Finally, another direction is to investigate the combination of N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine with other drugs or therapies to enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine involves several steps, starting with the reaction of 3-chlorobenzylamine with pyridine-2-carboxaldehyde to form 3-chlorobenzylidene-2-pyridylamine. This intermediate is then reacted with N-methylazetidine-3-amine to form N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine. The final product is obtained by purification through column chromatography and recrystallization.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been shown to inhibit the growth of tumor cells by blocking the mTOR signaling pathway, which is essential for cell proliferation and survival. In diabetes research, N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been shown to improve insulin sensitivity and glucose metabolism by regulating the mTOR signaling pathway. In neurodegenerative disorder research, N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been shown to protect neurons from oxidative stress and inflammation by inhibiting the mTOR signaling pathway.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-methyl-1-pyridin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c1-19(10-13-5-4-6-14(17)9-13)15-11-20(12-15)16-7-2-3-8-18-16/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRBPMOQSIICFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine

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